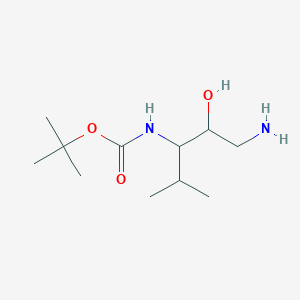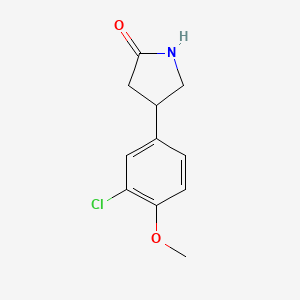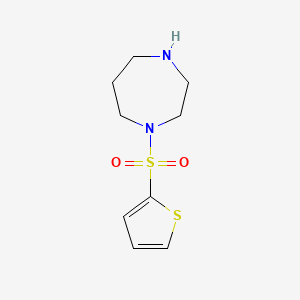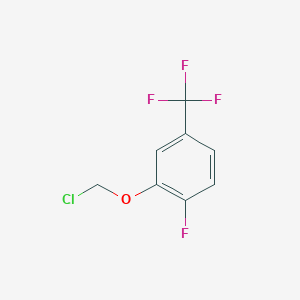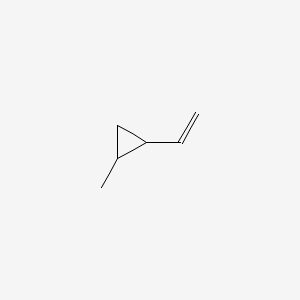
cis-2-Methyl-1-vinylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Methyl-1-vinylcyclopropane: is an organic compound with the molecular formula C₆H₁₀ . It is a cyclopropane derivative with a vinyl group and a methyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-1-vinylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of diazomethane with alkenes in the presence of a catalyst such as copper or rhodium. This reaction proceeds through the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: cis-2-Methyl-1-vinylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group, resulting in different cyclopropane derivatives.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkyl-substituted cyclopropanes .
Aplicaciones Científicas De Investigación
cis-2-Methyl-1-vinylcyclopropane has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving cyclopropane derivatives.
Medicine: Research into the biological activity of cyclopropane derivatives has potential implications for drug development and therapeutic applications.
Industry: The compound’s unique properties are exploited in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-2-Methyl-1-vinylcyclopropane involves its ability to undergo various chemical transformations. The vinyl group and the strained cyclopropane ring make it highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound may form epoxides through the interaction with oxidizing agents .
Comparación Con Compuestos Similares
- 1-Methyl-cis-2-(1-ethenyl)-cyclopropane
- 1-Methyl-trans-2-(1-ethenyl)-cyclopropane
Comparison: cis-2-Methyl-1-vinylcyclopropane is unique due to its specific stereochemistry and the presence of both a vinyl and a methyl group on the cyclopropane ring. This combination of features influences its reactivity and the types of reactions it can undergo. Compared to its trans isomer, the cis isomer may exhibit different reactivity and selectivity in chemical reactions .
Propiedades
Número CAS |
2628-57-1 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
1-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H10/c1-3-6-4-5(6)2/h3,5-6H,1,4H2,2H3 |
Clave InChI |
JVVPJIPOOZHNTM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
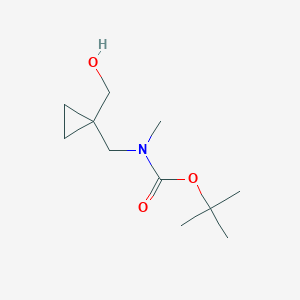
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
amine hydrochloride](/img/structure/B13556620.png)
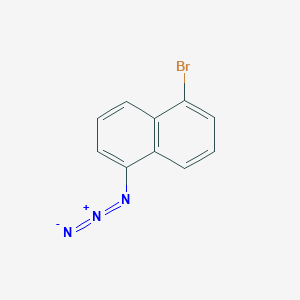
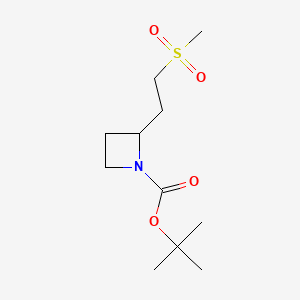
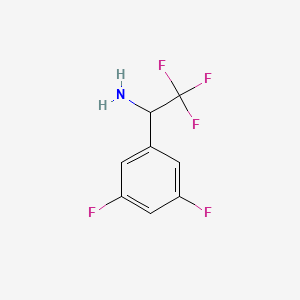
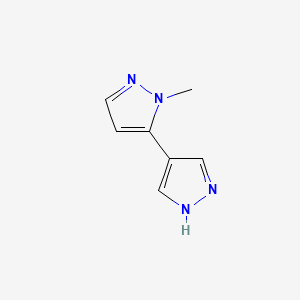
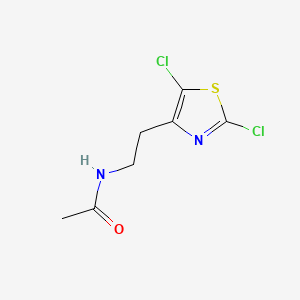
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
